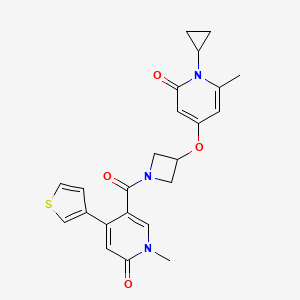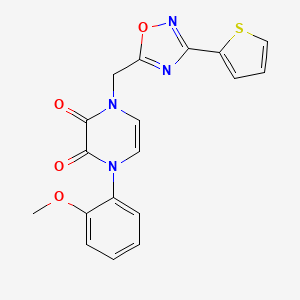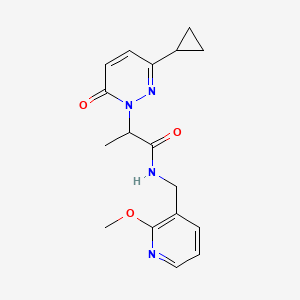![molecular formula C13H8ClF3N4OS B2842308 3-chloro-2-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methoxy}-5-(trifluoromethyl)pyridine CAS No. 2085689-95-6](/img/structure/B2842308.png)
3-chloro-2-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methoxy}-5-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-2-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methoxy}-5-(trifluoromethyl)pyridine is a multifaceted compound that has garnered interest in various scientific fields. With its complex structure, it showcases a fusion of different aromatic rings, halogens, and heteroatoms, making it a subject of extensive study in organic chemistry and related disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: This compound is typically synthesized through a series of intricate reactions that involve multiple steps. One common route includes:
Formation of the triazole ring:
Coupling with thiophene: : The resulting triazole ring is then coupled with a thiophene moiety, often via nucleophilic aromatic substitution or Suzuki coupling, depending on the presence of suitable leaving groups and catalysts.
Incorporation of the pyridine ring: : The pyridine ring with substituents such as chloro and trifluoromethyl groups is introduced, frequently using palladium-catalyzed cross-coupling reactions, including Stille or Heck reactions.
Industrial Production Methods: Industrial synthesis might scale up these reactions with optimizations for yield and cost-efficiency, often incorporating continuous flow processes or alternative solvents and catalysts to enhance the overall production viability.
Analyse Des Réactions Chimiques
Types of Reactions it Undergoes:
Oxidation: : The compound can undergo oxidation, particularly on the thiophene ring, to form sulfoxides or sulfones under the influence of oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: : Although the pyridine and triazole rings are typically stable, specific reduction reactions can target other parts of the molecule, such as dehalogenation under catalytic hydrogenation conditions.
Substitution: : The chloro and trifluoromethyl groups on the pyridine ring can participate in nucleophilic aromatic substitution, especially under the influence of strong nucleophiles like alkoxides.
Oxidizing agents: : m-CPBA, hydrogen peroxide (H₂O₂)
Reducing agents: : Palladium on carbon (Pd/C) with hydrogen gas (H₂)
Nucleophiles: : Alkoxides, amines, thiols
Oxidation: : Thiophene sulfoxides or sulfones
Reduction: : Dechlorinated or defluorinated derivatives
Substitution: : Pyridine derivatives with nucleophilic substituents
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is explored as a building block for the synthesis of more complex molecules due to its rich functional group profile.
Biology: Biologically, its triazole and pyridine components are noted for potential bioactivity, making it a candidate for antimicrobial or anticancer research.
Medicine: In medicine, derivatives of this compound are investigated for their pharmacological properties, particularly in targeting specific enzymes or receptors.
Industry: Industrially, its unique structure can be leveraged in the design of advanced materials, such as polymers or organic electronics, due to its electron-withdrawing trifluoromethyl group which enhances stability and performance.
Mécanisme D'action
Molecular Targets and Pathways: The mechanism by which this compound exerts its effects often involves interactions with specific proteins or enzymes. For instance, the triazole ring can mimic natural substrates or inhibitors in enzymatic pathways, potentially blocking or modulating their activity. The trifluoromethyl group can enhance these interactions by increasing lipophilicity, facilitating the compound's passage through cellular membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds:
2-chloro-3-(trifluoromethyl)pyridine: : Shares the pyridine and trifluoromethyl groups but lacks the triazole and thiophene moieties.
4-aryl-1,2,3-triazole derivatives: : Similar triazole rings but with different aryl groups, altering their chemical reactivity and biological properties.
Thiophene-substituted pyridines: : Combining thiophene and pyridine without the triazole ring, leading to distinct chemical behavior and applications.
Uniqueness: What sets 3-chloro-2-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methoxy}-5-(trifluoromethyl)pyridine apart is its fusion of three distinct, highly reactive components—thiophene, triazole, and pyridine—each contributing unique reactivity and biological activity, making it a versatile tool in scientific research and industrial applications.
And there you have it—a thorough dive into the multifaceted world of this compound. Let me know what piques your interest further!
Propriétés
IUPAC Name |
3-chloro-2-[(1-thiophen-2-yltriazol-4-yl)methoxy]-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3N4OS/c14-10-4-8(13(15,16)17)5-18-12(10)22-7-9-6-21(20-19-9)11-2-1-3-23-11/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVDCTKDTPTUPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)N2C=C(N=N2)COC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[2-(Dimethoxymethyl)phenyl]methanamine](/img/structure/B2842225.png)
![1-(4-bromophenyl)-5-(2-chlorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2842226.png)



![Ethyl 6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2842233.png)


![(2Z)-2-[(3,4-dimethylphenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carbothioamide](/img/structure/B2842239.png)
![1-(Benzenesulfonyl)-3-{5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B2842240.png)
![5-Chloro-N-[2-(2-fluorophenyl)-2-methoxypropyl]thiophene-2-sulfonamide](/img/structure/B2842244.png)

![4-{6-[4-(4-tert-butylbenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine](/img/structure/B2842246.png)
![8-(3-(1H-imidazol-1-yl)propyl)-3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2842248.png)
